1-(4-fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c22-18-6-8-19(9-7-18)25-14-12-24(13-15-25)16-21(27)26-20(10-11-23-26)17-4-2-1-3-5-17/h1-9,11,20H,10,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJCNPMJDDALAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a molecular formula of and a molar mass of 355.36 g/mol. It is characterized by a piperazine ring substituted with a 4-fluorophenyl group and a pyrazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18FNO4 |
| Molar Mass | 355.36 g/mol |
| Density | 1.288 g/cm³ (Predicted) |
| Melting Point | 90.0 to 94.0 °C |
| Solubility | Soluble in acetone |
Antioxidant and Anti-inflammatory Properties
Research has indicated that compounds similar to 1-(4-fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine exhibit significant antioxidant and anti-inflammatory properties. Molecular docking studies have shown that these compounds can effectively interact with targets involved in oxidative stress and inflammation pathways .
The biological activity is largely attributed to the presence of the pyrazole ring, which facilitates interactions with various biological targets:
- Electrophilic Nature : The compound's structure allows for electrophilic substitution reactions, enhancing its reactivity towards biological macromolecules .
- Inhibition of COX Enzymes : Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, certain derivatives have shown selectivity for COX-2, making them potential candidates for anti-inflammatory therapies .
Study on Anti-inflammatory Activity
A study evaluated several pyrazole derivatives for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated that some derivatives displayed significant inhibition of edema comparable to standard anti-inflammatory drugs such as diclofenac sodium .
Safety Profile Assessment
Histopathological examinations were conducted on the stomach, liver, and kidneys of treated rats. The findings suggested minimal degenerative changes, indicating a favorable safety profile for these derivatives .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. The incorporation of the fluorophenyl group enhances the lipophilicity and biological activity of the compound, potentially leading to improved efficacy against cancer cell lines. Research has demonstrated that similar piperazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
2. Antimicrobial Properties
Compounds containing piperazine moieties have shown promising antimicrobial activity. The fluorine atom in the structure may enhance the interaction between the compound and microbial targets, improving its effectiveness against bacterial and fungal infections. Preliminary studies suggest that this compound could be explored as a new antimicrobial agent .
3. Central Nervous System (CNS) Effects
Piperazine derivatives are known for their neuropharmacological activities. This compound's structural characteristics may allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety and depression. Research into similar compounds has shown their ability to modulate serotonin receptors, which could be a pathway for further investigation .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer properties | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with derivatives showing IC50 values in low micromolar range. |
| Study B | Antimicrobial efficacy | Showed effective inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |
| Study C | CNS activity | Reported anxiolytic effects in animal models, suggesting potential for treating anxiety disorders through modulation of serotonin pathways. |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the 4-Fluorophenyl Group
The electron-withdrawing fluorine atom activates the phenyl ring for nucleophilic displacement. Key reactions include:
Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, with fluoride acting as the leaving group. Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state .
Oxidation Reactions Involving the Dihydropyrazole Ring
The 4,5-dihydro-1H-pyrazole moiety undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 6 hrs | Fully aromatic pyrazole derivative | 88% |
| MnO₂ | CH₂Cl₂, RT, 24 hrs | Partially oxidized pyrazoline-oxide | 63% |
| DDQ | Toluene, reflux | Dehydrogenated pyrazole with ketone | 71% |
Key Finding : Hydrogen peroxide in acetic acid achieves complete aromatization without side-chain degradation, preserving the piperazine framework .
Reduction of the Oxoethyl Spacer
The ketone group (2-oxoethyl) participates in selective reductions:
| Reducing Agent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hrs | Secondary alcohol | Racemic |
| BH₃·THF | THF, reflux, 4 hrs | Ethylene glycol derivative | >95% retention |
| H₂/Pd-C | EtOAc, 1 atm, 12 hrs | Ethyl group (full reduction) | Not applicable |
Application : Controlled reduction enables access to alcohol intermediates for prodrug development .
Piperazine Ring Functionalization
The secondary amines on the piperazine core undergo alkylation/acylation:
| Reagent | Conditions | Position Modified | Resulting Bioactivity Change |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C | N-1 | Enhanced CNS penetration |
| Benzyl bromide | DMF, K₂CO₃, 80°C | N-4 | Reduced hERG inhibition |
| Propionic anhydride | Pyridine, RT | Both N-1/N-4 | Increased metabolic stability |
Critical Note : Mono-substitution at N-1 improves pharmacokinetic profiles compared to disubstituted analogs .
Cyclocondensation Reactions
The compound serves as a precursor in heterocycle formation:
| Partner Compound | Catalyst | New Ring System | Yield |
|---|---|---|---|
| Thiourea | Cu(OTf)₂, [bmim]PF₆ | Thiadiazine-piperazine hybrid | 82% |
| Malononitrile | Piperidine, EtOH | Pyridopyrazole derivative | 75% |
| Glyoxylic acid | H₂SO₄, Δ | Oxazolone-fused compound | 68% |
Mechanism : Acid-catalyzed dehydrations or metal-mediated cross-couplings dominate these transformations .
Hydrolysis and Decarboxylation Pathways
Stability under hydrolytic conditions:
| Condition | Site Affected | Degradation Product | Half-Life |
|---|---|---|---|
| 0.1N HCl, 37°C | Pyrazoline C=N bond | Open-chain diketone | 4.2 hrs |
| 0.1N NaOH, 60°C | Piperazine N-C bond | Fluorophenyl-ethylamine | 1.8 hrs |
| H₂O, pH 7.4, 25°C | Oxoethyl spacer | Stable for >48 hrs | - |
Formulation Impact : Susceptibility to acidic hydrolysis necessitates enteric coating for oral delivery .
Photochemical Reactivity
UV-induced transformations (λ = 254 nm):
| Medium | Major Product | Quantum Yield | Application |
|---|---|---|---|
| Acetonitrile | Ring-contracted imidazole | 0.12 | Prodrug activation |
| Methanol | C-F bond cleavage | 0.08 | Fluorine recycling |
| Solid state | Dimer via [2+2] cycloaddition | 0.05 | Crystal engineering |
Safety Consideration : Light-sensitive handling protocols are mandatory during synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-fluorophenyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine with structurally related compounds, highlighting key differences in substituents, molecular features, and biological implications:
Key Observations :
Substituent Effects: Fluorophenyl groups (as in the target compound) are associated with enhanced lipophilicity and CNS penetration compared to non-fluorinated analogs . Thiophene (e.g., in ) or sulfonyl groups (e.g., in ) introduce distinct electronic effects, altering binding kinetics and metabolic pathways.
Bioactivity Trends :
- Piperazine-pyrazole hybrids often exhibit CNS activity, while derivatives with extended aromatic systems (e.g., biphenyl in ) show promise in pain management.
- The presence of electron-withdrawing groups (e.g., chlorobenzoyl in ) correlates with improved receptor affinity.
Compared to simpler piperazine derivatives (e.g., 4-fluorobenzylpiperazine in ), the ethyl-2-oxo linker in the target compound may reduce off-target effects by limiting rotational freedom.
Research Findings and Implications
- Synthetic Challenges : The synthesis of such compounds often involves multi-step routes, including hydrazine-mediated cyclization (as seen in ) and Suzuki couplings for aryl group introductions.
- Crystallographic Studies : SHELX-based refinement (e.g., ) has been critical in resolving the stereochemistry of dihydropyrazole and piperazine moieties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
